An In-Depth Technical Guide to the Basic Properties of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid
An In-Depth Technical Guide to the Basic Properties of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid
Abstract
(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, more commonly known as R-Baclofen or Arbaclofen, is the pharmacologically active enantiomer of the racemic drug Baclofen.[1] As a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor, it plays a crucial role in mediating inhibitory neurotransmission within the central nervous system (CNS).[2][3][4] This guide provides a comprehensive technical overview of its core physicochemical properties, synthesis, analytical characterization, pharmacological mechanism, and safety considerations. It is intended for researchers, chemists, and drug development professionals engaged in neuroscience and medicinal chemistry. The stereospecificity of its action underscores the importance of enantiomeric purity in both research and potential therapeutic applications.[1]
Introduction and Chemical Identity
(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a derivative of the primary inhibitory neurotransmitter, GABA.[5] Its structure features a chlorophenyl group at the beta position of a propionic acid backbone, creating a chiral center. While the racemic mixture, Baclofen, has been used clinically for decades as a muscle relaxant and antispasmodic agent, research has unequivocally demonstrated that the therapeutic effects are almost exclusively attributable to the (R)-enantiomer.[1][6][7][8] The (S)-enantiomer is over 100 times less active at the GABA-B receptor.[1][9] This significant difference in potency highlights the stereoselective nature of the GABA-B receptor binding pocket and makes the study of the pure (R)-enantiomer critical for understanding its pharmacology and developing targeted therapeutics.[10]
This compound serves as a vital tool in neuroscience research for probing GABA-B receptor function and is a key building block in the development of novel pharmaceuticals targeting neurological disorders.[11][12][13]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is fundamental for its handling, formulation, and application in experimental settings. The compound is a white to off-white crystalline solid.[5]
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-amino-3-(3-chlorophenyl)propanoic acid | [11] |
| Common Names | (R)-Baclofen, Arbaclofen, STX209 | [3][14] |
| CAS Number | 262429-49-2 (for 3-chloro isomer), 69308-37-8 (for 4-chloro isomer) | [11] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [15] |
| Molecular Weight | 213.66 g/mol | [14][15] |
| Melting Point | ~206-208 °C (for racemic Baclofen) | [16] |
| pKa | 3.87 (carboxyl group), 9.62 (amino group) (for racemic Baclofen) | [5] |
| Solubility | Low solubility in water and most organic solvents. Soluble in hot water, DMSO, DMF, and aqueous acid/base solutions. | [16][17][18] |
Note on Isomers: The user's query specifies the 3-chloro-phenyl isomer. However, the vast majority of published literature and commercially available compounds refer to the 4-chloro-phenyl isomer, which is Baclofen. The data presented here primarily pertains to the well-characterized 4-chloro isomer, (R)-Baclofen, as data for the 3-chloro isomer is scarce.
The zwitterionic nature of the molecule, conferred by the carboxylic acid and primary amine groups, dictates its solubility profile. It is poorly soluble in neutral water and many organic solvents but dissolves readily in acidic and alkaline aqueous solutions, which protonate the carboxylate or deprotonate the ammonium group, respectively.[16][17] For experimental use, stock solutions are often prepared in DMSO, DMF, or aqueous buffers with gentle warming.[18]
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a critical step for its use. While various synthetic routes exist, a common strategy involves the synthesis of the racemic compound followed by chiral resolution.
General Synthetic Pathway (Racemic)
A classical synthesis of racemic Baclofen involves the condensation of 4-chlorobenzaldehyde with two equivalents of an acetoacetic ester, followed by hydrolysis, decarboxylation, and subsequent cyclization to form 3-(4-chlorophenyl)glutaric anhydride.[16] Treatment with ammonia yields the glutarimide, which then undergoes a Hofmann rearrangement to produce racemic Baclofen.[16]
Chiral Resolution Workflow
Given that the biological activity resides in the (R)-enantiomer, separating it from the (S)-enantiomer is paramount. This is typically achieved through diastereomeric crystallization or chiral chromatography.
Workflow: Chiral Resolution via Diastereomeric Cocrystallization
Caption: Workflow for chiral resolution of racemic baclofen.
Protocol: Chiral Resolution with L-Mandelic Acid
This protocol is based on the principle that the two enantiomers of Baclofen will form diastereomeric cocrystals with a single enantiomer of a chiral coformer (like L-mandelic acid), and these diastereomers will have different solubilities.[19]
-
Screening: Identify a suitable chiral coformer and solvent system. L-mandelic acid in a water/acetic acid mixture has been shown to be effective.[19]
-
Dissolution: Dissolve racemic Baclofen and an equimolar amount of L-mandelic acid in the chosen solvent system (e.g., 12:1 water/acetic acid) with heating.[19]
-
Crystallization: Allow the solution to cool, or perform a slurry crystallization at a controlled temperature, to selectively precipitate the less soluble diastereomeric cocrystal (e.g., R-baclofen:L-mandelic acid).
-
Isolation: Isolate the solid cocrystal product via filtration and wash with a small amount of cold solvent.
-
Liberation: Liberate the pure enantiomer from the coformer. For the mandelic acid cocrystal, this can be achieved by dissolving the product in methanol. The mandelic acid remains in solution while the pure (R)-Baclofen recrystallizes out.[19]
-
Verification: Confirm the enantiomeric purity of the final product using chiral HPLC (see Section 4.1).
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid.
Chromatographic Analysis for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying the enantiomers of Baclofen.
Protocol: Chiral HPLC
-
Column Selection: A variety of chiral columns are effective. Macrocyclic antibiotic phases (e.g., Teicoplanin-based) or crown ether-based columns (e.g., Crownpak CR(+)) are commonly used.[20][21]
-
Mobile Phase Preparation: The mobile phase composition is critical for achieving resolution.
-
For Teicoplanin-based columns, a polar ionic mobile phase such as methanol:glacial acetic acid:triethylamine (100:0.1:0.1, v/v/v) can be effective.[20]
-
For Crownpak columns, an acidic aqueous-organic mixture, such as 0.4% formic acid in water and 0.4% formic acid in acetonitrile (e.g., 84:16 v/v), is often employed.[21]
-
-
System Parameters:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and a racemic standard. The enantiomeric excess (% ee) is calculated from the peak areas of the R- and S-enantiomers in the chromatogram.
Other techniques like capillary electrophoresis (CE) coupled with mass spectrometry have also been developed for chiral separation.[22]
Structural Elucidation
Standard spectroscopic methods are used to confirm the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as the carboxylic acid (C=O and O-H stretches) and the amine (N-H stretches).
Pharmacological Profile and Mechanism of Action
The biological effects of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid are mediated through its selective agonism at the GABA-B receptor.
GABA-B Receptor and Signaling
GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) found throughout the CNS on both presynaptic and postsynaptic membranes.[23][24] They function as obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[8][23] The binding of an agonist, such as (R)-Baclofen, occurs on the GABA-B1 subunit.[23]
This binding event initiates a conformational change that activates associated inhibitory G-proteins (Gi/o).[23] The subsequent dissociation of the G-protein subunits leads to downstream effects:
-
Presynaptic Inhibition: The Gβγ subunit inhibits voltage-gated Ca²⁺ channels, reducing calcium influx and thereby suppressing the release of excitatory neurotransmitters like glutamate.[2][23][24]
-
Postsynaptic Inhibition: The Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions.[2][23] This causes hyperpolarization of the postsynaptic membrane, making it more difficult for the neuron to fire an action potential.[2]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[2][25]
GABA-B Receptor Signaling Pathway
Caption: Downstream signaling of the GABA-B receptor upon activation.
Potency and Therapeutic Relevance
The potent and selective activation of GABA-B receptors by (R)-Baclofen results in a generalized reduction in neuronal excitability, which is the basis for its therapeutic use as a muscle relaxant.[2] It has also been investigated for other conditions where dampening neuronal hyperexcitability may be beneficial, such as certain anxiety disorders, addiction, and Fragile X syndrome.[8][14][26] The high stereoselectivity of the receptor means that using the pure (R)-enantiomer can potentially achieve the desired therapeutic effect at a lower dose than the racemate, thereby reducing the risk of side effects associated with the inactive (S)-enantiomer.
Safety and Handling
As a potent, biologically active compound, (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid must be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times.[27]
-
Handling: Avoid contact with skin and eyes.[27] Avoid formation of dust and aerosols by handling in a well-ventilated area or a fume hood.[28] Wash hands thoroughly after handling.[27][28]
-
Toxicology: The compound is considered toxic if swallowed.[28] It may cause skin, eye, and respiratory tract irritation.[28] For the parent drug Baclofen, abrupt discontinuation after prolonged use can lead to a severe withdrawal syndrome, including seizures and hyperpyrexia.[6][29]
-
Storage: Store in a well-closed container, locked up, and protected from light and moisture at the recommended temperature (often -20°C for long-term stability).[18][27]
Researchers must consult the specific Safety Data Sheet (SDS) for the material before use.[28]
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